Fluopsin C is classified as an organocopper antibiotic compound. It is synthesized through a complex biosynthetic pathway involving multiple enzymes that facilitate the transformation of amino acids into the final product. The primary bacterial strains known for producing Fluopsin C include Pseudomonas aeruginosa and some species of Streptomyces, which are often isolated from soil and plant environments .
The biosynthesis of Fluopsin C involves a five-enzyme pathway, primarily in Pseudomonas aeruginosa. The initial step includes the conjugation of L-cysteine with fumarate, catalyzed by the enzyme FlcB. Subsequent steps involve various transformations, including methylation and cleavage reactions, facilitated by other enzymes such as FlcA and FlcC.
Technical Details:
Fluopsin C exhibits a complex molecular structure characterized by its organocupric nature. The specific molecular formula is with a molecular weight of approximately 238.04 g/mol.
Data:
Fluopsin C participates in various chemical reactions that contribute to its antibacterial properties. Key reactions include:
Fluopsin C exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. It targets both Gram-positive and Gram-negative bacteria, leading to cell lysis and death.
Process:
Fluopsin C possesses several notable physical and chemical properties:
Fluopsin C has significant potential in scientific research and medical applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3